Tizanidine-d4 Hydrochloride

Description

Significance of Deuterated Analogues in Pharmaceutical Sciences

Deuterated analogues are compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), the heavy isotope of hydrogen. wikipedia.org This seemingly subtle change—the addition of a neutron—can have a substantial impact on a drug's properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that forms the basis of the "kinetic isotope effect." wikipedia.orgresearchgate.net This effect can alter the rate of chemical reactions, including metabolic processes within the body. researchgate.net

Stable heavy isotopes serve as powerful tracers in scientific research. symeres.com Because they are chemically identical to their lighter counterparts, they can be incorporated into molecules to follow their journey through complex biological systems. simsonpharma.com This labeling allows for precise tracking and quantification in various studies. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them exceptionally safe for use in human clinical studies to investigate pharmacokinetics and metabolism. hwb.gov.in Their unique mass allows them to be easily detected and differentiated from the unlabeled compound by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.comsymeres.com This enables researchers to study metabolic pathways, protein interactions, and the fate of agrochemicals in the environment with high specificity. symeres.com

Deuteration has a significant impact on drug disposition, which encompasses a drug's absorption, distribution, metabolism, and excretion (ADME). hwb.gov.in The primary influence of deuterium substitution is on drug metabolism. nih.gov Many drugs are broken down in the liver by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of a carbon-hydrogen bond. tandfonline.com By replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of this metabolic breakdown can be significantly slowed due to the stronger C-D bond. nih.govtandfonline.com

This modification can lead to several changes in a drug's pharmacokinetic profile:

Reduced Clearance: The rate at which the drug is removed from the body may decrease. symeres.com

Extended Half-Life: The time it takes for the drug concentration in the plasma to reduce by half can be prolonged. symeres.comtandfonline.com

Altered Metabolite Profile: The formation of certain metabolites may be reduced, which can be beneficial if those metabolites are toxic or inactive. nih.gov

These changes are explored extensively during drug development to potentially create more effective or safer medicines. nih.govresearchgate.net

Overview of Tizanidine-d4 Hydrochloride as a Strategic Research Probe

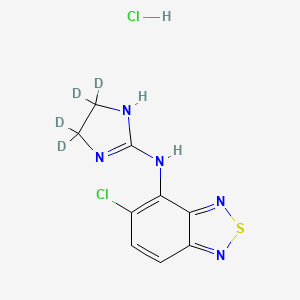

This compound is a deuterated form of Tizanidine (B1208945), an α2-adrenergic receptor agonist. caymanchem.compharmaffiliates.com It serves as a critical tool in analytical and research settings. In this compound, four hydrogen atoms on the imidazoline (B1206853) ring of the tizanidine molecule are replaced with deuterium. caymanchem.com

| Property | Data |

| Chemical Name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-2,1,3-benzothiadiazol-4-amine, monohydrochloride |

| CAS Number | 1188263-51-5 |

| Molecular Formula | C₉H₄ClD₄N₅S • HCl |

| Molecular Weight | 294.2 g/mol |

Data sourced from Cayman Chemical. caymanchem.com

The primary application of this compound is as an internal standard for the quantification of tizanidine in biological samples. caymanchem.comveeprho.com In analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS), a known quantity of the deuterated standard is added to a sample. caymanchem.com Because Tizanidine-d4 is chemically identical to tizanidine, it behaves similarly during sample preparation, extraction, and analysis. simsonpharma.com

However, due to its higher molecular weight, it can be distinguished from the non-deuterated tizanidine by the mass spectrometer. simsonpharma.com This allows for highly accurate and precise quantification of tizanidine levels, which is essential for:

Therapeutic Drug Monitoring: Ensuring drug concentrations are within the effective range. veeprho.com

Pharmacokinetic Studies: Accurately determining the ADME properties of tizanidine. veeprho.com

Clinical Toxicology and Forensic Analysis: Detecting and quantifying tizanidine in various samples. sigmaaldrich.com

The use of a stable isotope-labeled internal standard like Tizanidine-d4 corrects for any loss of analyte during sample processing, thereby improving the reliability of the results. veeprho.comcaymanchem.com

Deuterated analogues like Tizanidine-d4 are invaluable for elucidating the metabolic pathways of a drug. symeres.com The parent drug, tizanidine, is extensively metabolized in the liver, with approximately 95% of a dose being broken down, primarily by the CYP1A2 enzyme system. fda.govnih.govdrugbank.com

By using Tizanidine-d4 as a tracer, researchers can:

Track Metabolic Fate: Follow the path of the drug through the body to identify how and where it is metabolized. simsonpharma.com

Identify Metabolites: Distinguish between drug metabolites and endogenous molecules, aiding in the structural identification of the metabolites. simsonpharma.com

Investigate Reaction Mechanisms: The kinetic isotope effect can be used to determine if the cleavage of a specific C-H bond is a rate-limiting step in the drug's metabolism. symeres.com

This detailed mechanistic information is crucial for a comprehensive understanding of a drug's disposition and potential for drug-drug interactions. simsonpharma.comtandfonline.com For instance, understanding that tizanidine's metabolism is heavily reliant on CYP1A2 helps explain why its concentration can be significantly affected when co-administered with inhibitors of this enzyme. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKMNZJRDGCTQ-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670104 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-51-5 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Analytical Methodologies for Tizanidine D4 Hydrochloride in Research Environments

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed. nih.govnih.gov The use of a stable isotope-labeled internal standard like Tizanidine-d4 is fundamental to achieving reliable and reproducible results. veeprho.comnih.gov

The development of a robust LC-MS/MS method for the quantification of tizanidine (B1208945) using Tizanidine-d4 as an internal standard involves several key steps. The primary goal is to establish a procedure that can reliably and accurately measure the concentration of the drug in biological samples. indexcopernicus.comjbpr.in Validation of the bioanalytical method is crucial to ensure its performance and encompasses the evaluation of selectivity, accuracy, precision, recovery, and sensitivity. indexcopernicus.comjbpr.in

A typical method involves the extraction of tizanidine and Tizanidine-d4 from a biological matrix, most commonly human plasma. indexcopernicus.comjbpr.inresearchgate.net Liquid-liquid extraction is a frequently employed sample preparation technique. nih.gov The validation process ensures that the method is free from interference from endogenous plasma components and that it can accurately quantify tizanidine across a specified concentration range. indexcopernicus.comjbpr.in For instance, a validated method demonstrated linearity for tizanidine in human plasma, ensuring dependable quantification. ijbpas.com

Table 1: Bioanalytical Method Validation Parameters for Tizanidine using LC-MS/MS

| Validation Parameter | Typical Acceptance Criteria | Research Finding Example |

| Linearity (r²) | ≥ 0.99 | A study reported a regression coefficient of 0.999 for tizanidine in a concentration range of 10-50µg/ml. ijbpas.com |

| Accuracy | Within ±15% of the nominal concentration (except at LLOQ, where it is ±20%) | Intra-day and inter-day accuracies were found to be within 85-115% for multiple analytes in a validated LC-MS/MS assay. nih.gov |

| Precision (%RSD) | ≤ 15% (except at LLOQ, where it is ≤ 20%) | A method for tizanidine showed intraday and interday precision with %RSD values well within acceptable limits. ijbpas.com |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | A validated method for tizanidine achieved an LLOQ of 50 pg/mL in human plasma. researchgate.net |

| Recovery | Consistent and reproducible | The mean percentage recovery for tizanidine was reported to be between 95.39-97.19%. ijbpas.com |

This table presents a generalized overview based on typical validation guidelines and published research. Specific values can vary between different developed methods.

Achieving optimal separation and detection of tizanidine and Tizanidine-d4 requires careful optimization of both chromatographic and mass spectrometric conditions.

Chromatographic Optimization: The choice of the analytical column, mobile phase composition, and flow rate are critical for good chromatographic resolution and peak shape. researchgate.netrasayanjournal.co.in Reversed-phase columns, such as C18, are commonly used for the separation of tizanidine. indexcopernicus.comijbpas.com The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, with the pH adjusted to ensure proper ionization and retention of the analyte. indexcopernicus.comresearchgate.netresearchgate.net Gradient elution can be employed to achieve optimal separation of multiple compounds within a reasonable run time. nih.gov

Mass Spectrometric Optimization: For mass spectrometric detection, parameters such as the ionization mode, collision energy, and specific ion transitions (for multiple reaction monitoring - MRM) must be optimized for both tizanidine and Tizanidine-d4. indexcopernicus.com Electrospray ionization (ESI) in the positive ion mode is typically used for tizanidine analysis. indexcopernicus.com The selection of specific precursor-to-product ion transitions in MRM mode provides high selectivity and sensitivity by minimizing background noise. nih.gov

Table 2: Example of Optimized LC-MS/MS Parameters for Tizanidine Analysis

| Parameter | Tizanidine | Tizanidine-d4 |

| HPLC Parameters | ||

| Column | Kinetex C18 (100×4.6mm) 5µ | Kinetex C18 (100×4.6mm) 5µ |

| Mobile Phase | Methanol and 0.05% ortho phosphoric acid in water (pH 2.7) in a ratio of (20:80) | Methanol and 0.05% ortho phosphoric acid in water (pH 2.7) in a ratio of (20:80) |

| Flow Rate | 0.7 mL/min | 0.7 mL/min |

| Mass Spectrometric Parameters | ||

| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Polarity | Positive | Positive |

| Monitored Transition (m/z) | Optimized for specific fragments | Optimized for specific fragments |

| Collision Gas | Typically Nitrogen or Argon | Typically Nitrogen or Argon |

This table is a composite of parameters reported in various studies and serves as an illustrative example. indexcopernicus.comijbpas.com

The primary role of Tizanidine-d4 hydrochloride in research is to serve as an internal standard in bioanalytical assays. veeprho.com An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass-to-charge ratio to be distinguishable by the mass spectrometer. chromatographyonline.com Deuterated standards like Tizanidine-d4 are considered the gold standard for LC-MS/MS analysis because they co-elute with the unlabeled analyte and experience similar matrix effects and ionization suppression or enhancement. nih.govnih.gov This co-elution ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to a more accurate and precise quantification. nih.gov The use of a stable isotope-labeled internal standard is crucial for controlling matrix effects, which can be a significant source of variability in bioanalysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for the analysis of compounds like tizanidine in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) also presents a viable, albeit sometimes more complex, analytical approach.

The development of a GC-MS method for tizanidine often requires a derivatization step to increase its volatility and thermal stability, which are necessary for gas chromatographic analysis. researchgate.netnih.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which creates trimethylsilyl (B98337) (TMS) derivatives of the analyte. researchgate.netnih.gov The reaction of tizanidine with MSTFA has been shown to result in di-trimethylsilylation, which significantly improves its chromatographic properties. nih.gov

The use of a deuterated internal standard in GC-MS, such as a deuterated form of tizanidine, is also highly beneficial for accurate quantification. researchgate.net Similar to LC-MS/MS, the deuterated standard helps to correct for variations in the derivatization process and injection volume. chromatographyonline.comnih.gov

Table 3: GC-MS Method Parameters for Tizanidine Analysis

| Parameter | Typical Setting | Research Finding Example |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Reaction with MSTFA caused di-trimethylsilylation, improving chromatographic properties. nih.gov |

| Column | Capillary column (e.g., HP-5MS) | A suitable capillary column is used for separation of the TMS derivative. |

| Injection Mode | Splitless | To enhance sensitivity for low concentration samples. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Detection Mode | Selected Ion Monitoring (SIM) | To enhance selectivity and sensitivity by monitoring specific fragment ions. nih.gov |

| Limit of Quantitation | - | A validated GC-MS method achieved a limit of quantitation of 0.5 ng/mL in plasma. nih.gov |

This table provides a general outline of GC-MS method development for tizanidine based on published literature.

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of tizanidine, but they possess distinct advantages and disadvantages.

LC-MS/MS generally offers several advantages over GC-MS for the analysis of pharmaceutical compounds in biological fluids. nih.gov These include:

Minimal Sample Preparation: Often, a simple protein precipitation or liquid-liquid extraction is sufficient, whereas GC-MS typically requires a more involved derivatization step. nih.gov

Broader Applicability: LC-MS/MS can analyze a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. nih.gov

Shorter Analysis Times: The sample extraction and chromatographic run times can be shorter with modern UPLC systems. japsonline.com

GC-MS , on the other hand, can provide excellent chromatographic resolution and is a well-established technique. For certain analytes, GC-MS can be highly sensitive and specific. researchgate.net However, the requirement for derivatization can introduce additional variability and complexity to the analytical workflow. researchgate.netnih.gov

In a comparative analysis of LC-MS/MS and GC-MS for the detection of other drug compounds, both technologies produced comparable results in terms of accuracy. nih.gov However, LC-MS/MS was noted for its ease and speed of sample extraction and shorter run times, making it a more expedient alternative for high-throughput analysis. nih.gov The choice between LC-MS/MS and GC-MS for tizanidine analysis will ultimately depend on the specific requirements of the study, available instrumentation, and the desired balance between sample throughput, sensitivity, and methodological complexity.

Spectroscopic Techniques for Structural Elucidation and Impurity Profiling

In the research and development of isotopically labeled compounds such as this compound, rigorous analytical methodologies are paramount to confirm the molecular structure, verify deuterium (B1214612) incorporation, and identify and quantify any potential impurities. Spectroscopic techniques form the cornerstone of this analytical workflow, providing detailed molecular-level information.

Advanced NMR Spectroscopy for Deuterium-Related Isotope Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. The presence of deuterium (²H or D) in the molecule allows for the application of specialized NMR techniques that go beyond standard proton (¹H) and carbon (¹³C) NMR.

Deuterium NMR (²H NMR) is used to directly observe the deuterium nuclei, confirming the sites and extent of deuteration. wikipedia.orgmagritek.com For a highly deuterated compound like this compound, where the deuterium enrichment is typically high (e.g., ≥99%), conventional ¹H NMR may be limited by the low intensity of residual proton signals. sigmaaldrich.comcaymanchem.com In such cases, ²H NMR provides a clear spectrum where deuterium signals are prominent, verifying the successful isotopic labeling. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, which simplifies spectral interpretation. sigmaaldrich.com

The primary isotope effect of substituting hydrogen with deuterium manifests in slight changes in the chemical shifts of the neighboring nuclei, particularly ¹³C. These deuterium-induced isotope shifts on ¹³C resonances can be utilized to quantify the degree of isotope labeling at specific molecular sites. researchgate.net By employing advanced NMR experiments that involve decoupling both proton and deuterium nuclei, it is possible to resolve the ¹³C resonances of different isotopologues, allowing for precise quantification. researchgate.net

Furthermore, the quadrupolar nature of the deuterium nucleus (spin I=1, compared to I=1/2 for proton) influences relaxation times and can lead to broader signals than in ¹H NMR. wikipedia.orgmagritek.com However, its relatively small quadrupole moment makes ²H NMR highly informative, especially in the solid state. wikipedia.org

Table 1: Comparison of Proton and Deuteron NMR Properties

| Property | Proton (¹H) | Deuteron (²H) |

|---|---|---|

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number (I) | 1/2 | 1 |

| Magnetogyric Ratio (γ/10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 |

| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61.4 MHz |

| Relative Sensitivity | High | Low |

| Typical Linewidth | Narrow | Broad |

This table is generated based on data from general NMR principles and may not represent specific experimental values for this compound. sigmaaldrich.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the identity and structural integrity of this compound. The method works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.

Studies on the non-deuterated Tizanidine hydrochloride have identified key characteristic peaks that confirm its structure. researchgate.net The absence of new, significant peaks in the spectrum of a this compound sample, when compared to its non-deuterated counterpart (aside from expected C-D vibrational modes), indicates the absence of significant impurities or degradation products. researchgate.net

Table 2: Interpretation of Characteristic FTIR Peaks for Tizanidine Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3369 | N-H stretching |

| 3192 | Aromatic C-H stretching |

| 1633 | C=N stretching |

| 1518 | Aromatic C=C stretching |

This table is based on data for Tizanidine Hydrochloride and serves as a reference for the structural confirmation of its deuterated analogue. researchgate.net

Analytical Strategies for Impurity Isolation and Characterization

Ensuring the purity of this compound is critical for its use in research. Analytical strategies for impurity profiling typically involve a two-step process: separation of the impurities from the main compound followed by their structural identification.

Separation Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and commonly employed techniques for separating impurities in tizanidine. asianpubs.orgjapsonline.comjapsonline.com Reversed-phase HPLC/UPLC methods, using columns like C8 or C18, are particularly effective. asianpubs.orgjapsonline.com These methods use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., sodium perchlorate (B79767) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) to achieve sensitive and optimal separation of tizanidine from its potential process-related impurities and degradation products. asianpubs.orgjapsonline.comhakon-art.com For isolating larger quantities of an unknown impurity for subsequent structural analysis, preparative HPLC is utilized. nih.govijpsonline.com

Characterization Techniques: Once impurities are separated, typically by HPLC or UPLC, they are characterized using mass spectrometry (MS) and NMR spectroscopy. hakon-art.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used for the detection and preliminary identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. hakon-art.com For definitive structural elucidation of an isolated impurity, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectroscopy is used, alongside mass spectral data. nih.govijpsonline.com

Research on Tizanidine hydrochloride has led to the development of validated UPLC methods capable of quantifying impurities at very low levels. japsonline.com These methods demonstrate high sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) established for several known impurities.

Table 3: Example of UPLC Method Parameters for Tizanidine Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Ethylene Bridged Hybrid (BEH) C8 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.24% Sodium Perchlorate with Triethylamine (pH 3.6) : Acetonitrile (95:5 v/v) |

| Mobile Phase B | Acetonitrile : Buffer (70:30 v/v) |

| Detection | UV at 230 nm |

| Elution Mode | Gradient |

This table summarizes a validated method for the non-deuterated analogue, which would be a starting point for this compound analysis. japsonline.comjapsonline.com

Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ) for Tizanidine Impurities via UPLC

| Impurity | LOD (% with respect to Tizanidine) | LOQ (% with respect to Tizanidine) |

|---|---|---|

| Impurity A | 0.017% | 0.057% |

| Impurity B | 0.008% | 0.037% |

| Impurity C | 0.013% | 0.037% |

| Impurity D | 0.020% | 0.051% |

| Impurity E | 0.018% | 0.051% |

| Impurity F | 0.028% | 0.048% |

Data derived from studies on Tizanidine Hydrochloride. japsonline.com

Mechanistic Research of Tizanidine Utilizing Deuterated Analogues in Controlled Systems

Elucidation of Molecular Interactions at Adrenergic Receptors

Tizanidine-d4 Hydrochloride is utilized in research to explore the interactions of tizanidine (B1208945) at its primary molecular target, the α2-adrenergic receptor. medchemexpress.commedchemexpress.com Tizanidine is a potent agonist at these receptors, a property that is central to its mechanism of action. nih.govwikipedia.orgnih.gov The deuteration in Tizanidine-d4 does not interfere with its ability to bind to and activate α2-adrenergic receptors, making it an effective tool for receptor binding and functional assays. medchemexpress.commedchemexpress.com

Research studies use deuterated standards like Tizanidine-d4 for quantification in competitive binding assays, which are designed to determine the affinity of a ligand for a receptor. caymanchem.comcaymanchem.com Tizanidine exhibits a high affinity for the α2-adrenergic receptor subtype, which is responsible for its therapeutic effects. nih.govruixibiotech.com The use of Tizanidine-d4 helps researchers confirm that the observed agonistic activity is indeed a result of direct interaction with the α2-adrenergic receptor, as the labeled compound can be precisely tracked and measured in complex biological systems.

| Receptor Target | Action | Binding Affinity (pKi) | Primary Effect |

|---|---|---|---|

| α2-Adrenergic Receptor | Agonist | 6.28 ruixibiotech.com | Inhibition of neurotransmitter release. medchemexpress.com |

| α1-Adrenergic Receptor | Weak Agonist | Lower affinity compared to α2 | Mild and transitory cardiovascular effects. nih.govdrugbank.com |

Isotope labeling with compounds like this compound is crucial for studying this process in controlled laboratory settings. Tizanidine-d4 is frequently employed as an internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.combiomol.com This allows researchers to accurately measure the concentration of the drug in tissues and relate it to the corresponding changes in excitatory neurotransmitter levels. By using a stable isotope-labeled version of the drug, scientists can differentiate the experimental compound from any endogenous substances and precisely trace its path and concentration at the site of action, thereby validating that the observed presynaptic inhibition is a direct consequence of the drug's presence. medchemexpress.com

Exploration of Isotope Effects on Enzyme Kinetics

The metabolism of tizanidine is almost entirely carried out by the liver, with the cytochrome P450 (CYP) enzyme system playing the primary role. nih.govgoogle.com Specifically, CYP1A2 is the main isoenzyme responsible for metabolizing approximately 95% of an administered tizanidine dose. google.comnih.govnih.govresearchgate.net The use of deuterated analogues like this compound is central to research on its metabolism, primarily through the study of the kinetic isotope effect (KIE). nih.gov

The KIE is a phenomenon where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction. researchgate.net This occurs because the bond formed with the heavier isotope (e.g., a carbon-deuterium or C-D bond) has a lower zero-point vibrational energy and is stronger than the corresponding bond with the lighter isotope (a carbon-hydrogen or C-H bond). researchgate.netjuniperpublishers.com Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-limiting step of the metabolic process. nih.govnih.gov In the context of Tizanidine-d4, the deuterium (B1214612) atoms are placed on the imidazoline (B1206853) ring, a known site of oxidation. google.com Studying the metabolism of Tizanidine-d4 helps to confirm the specific metabolic pathways and the importance of C-H bond cleavage in the biotransformation process catalyzed by CYP1A2. nih.gov

The kinetic isotope effect has significant implications for the rate of enzymatic biotransformation. nih.gov By comparing the rate at which tizanidine is metabolized versus Tizanidine-d4, researchers can quantify the impact of deuteration. If the cleavage of a C-H bond is a critical, rate-determining step in the metabolic cascade, then the deuterated compound will be metabolized more slowly. nih.govnih.gov

This principle is applied in mechanistic studies to understand the finer details of enzyme function. For tizanidine, its metabolism by CYP1A2 involves oxidative reactions. nih.govnih.gov The presence of a significant KIE—observed as a slower rate of metabolism for Tizanidine-d4 compared to its non-deuterated counterpart—provides strong evidence that the breaking of a C-H bond on the imidazoline ring is a key kinetic step in the enzyme's catalytic cycle. nih.govnih.gov This information is valuable for understanding how the drug is processed and can inform the design of new chemical entities with potentially altered metabolic profiles. researchgate.netjuniperpublishers.com

| Compound | Metabolizing Enzyme | Key Metabolic Step | Relative Rate of Metabolism (Hypothetical) | Rationale |

|---|---|---|---|---|

| Tizanidine | CYP1A2 | C-H bond cleavage | 100% (Baseline) | Standard metabolic rate involving the cleavage of a weaker C-H bond. |

| Tizanidine-d4 | CYP1A2 | C-D bond cleavage | Slower | The C-D bond is stronger and requires more energy to break, slowing the rate-limiting step of the reaction. researchgate.netnih.gov |

Investigation of Metabolic Pathways Using Tizanidine D4 Hydrochloride

Identification and Characterization of Tizanidine (B1208945) Metabolites

The biotransformation of tizanidine results in the formation of several metabolites, which are primarily inactive. The identification and characterization of these metabolites are crucial for a comprehensive understanding of the drug's disposition in the body.

In Vitro Hepatic Microsomal Studies with Deuterated Tizanidine

In vitro studies using human liver microsomes are a fundamental approach to investigate the metabolism of xenobiotics. nih.gov These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. While specific studies detailing the use of Tizanidine-d4 Hydrochloride in hepatic microsomal incubations for metabolite identification are not extensively reported in publicly available literature, the principles of such investigations are well-established.

The use of a deuterated version of tizanidine would serve as a valuable tool in these in vitro systems. The mass shift of 4 Daltons between Tizanidine-d4 and its potential metabolites compared to the non-deuterated counterparts allows for the unequivocal identification of drug-related material in complex biological matrices using mass spectrometry. This is particularly advantageous in distinguishing drug metabolites from endogenous components or artifacts. The known major metabolites of tizanidine include inactive compounds formed through oxidation of the imidazoline (B1206853) ring. hmdb.ca

Role of Specific Cytochrome P450 Isozymes (e.g., CYP1A2) in Metabolism

The introduction of deuterium (B1214612) atoms in this compound can potentially influence the rate of metabolism by CYP1A2 due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and if the cleavage of a C-H bond is the rate-limiting step in the metabolic transformation, the deuterated compound will be metabolized more slowly. This can be a powerful technique to probe the reaction mechanisms of CYP enzymes.

| CYP Inhibitor | Target Isozyme | Effect on Tizanidine Metabolism |

|---|---|---|

| Fluvoxamine | CYP1A2 | Strong Inhibition nih.gov |

| Furafylline | CYP1A2 | Strong Inhibition nih.gov |

| Ciprofloxacin | CYP1A2 | Moderate Inhibition |

| Ketoconazole | CYP3A4 | Minor to No Effect nih.gov |

| Quinidine | CYP2D6 | No Effect nih.gov |

Comparative Metabolic Profiling of Deuterated and Non-Deuterated Tizanidine

A direct comparison of the metabolic profiles of tizanidine and this compound can provide valuable information regarding the influence of deuteration on the drug's metabolic fate.

Assessment of Metabolic Stability and Pathway Divergence

The metabolic stability of a drug is a critical parameter that influences its half-life and dosing regimen. In vitro metabolic stability assays, typically conducted with liver microsomes or hepatocytes, are used to determine the rate at which a compound is metabolized.

A comparative assessment of the metabolic stability of tizanidine and Tizanidine-d4 would likely reveal a higher stability for the deuterated compound if a KIE is present. This would manifest as a slower rate of disappearance of Tizanidine-d4 compared to tizanidine in the in vitro system.

Furthermore, deuteration has the potential to cause "metabolic switching," where the blockage of one metabolic pathway due to the KIE leads to an increase in metabolism through alternative pathways. While tizanidine is primarily metabolized by CYP1A2, a significant slowing of this primary pathway could potentially lead to a greater contribution from minor metabolic routes. However, given that other CYPs have been shown to have little capacity for tizanidine metabolism, the extent of such pathway divergence would need to be experimentally determined. nih.gov

Analytical Approaches for Metabolite Quantification in Non-Clinical Samples

Accurate quantification of drug metabolites in non-clinical samples, such as plasma and tissue homogenates from animal studies, is essential for understanding the pharmacokinetic profile of a new chemical entity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. researchgate.netnih.govnih.govsemanticscholar.org

In the context of tizanidine metabolite quantification, a typical LC-MS/MS method would involve:

Sample Preparation: Extraction of the analytes from the biological matrix, often through protein precipitation or liquid-liquid extraction.

Chromatographic Separation: Separation of the parent drug and its metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometric Detection: Ionization of the analytes and detection using a mass spectrometer, often in the selected reaction monitoring (SRM) mode for enhanced selectivity and sensitivity.

This compound plays a crucial role in such assays as an ideal internal standard. Because it has nearly identical physicochemical properties to the non-deuterated tizanidine, it co-elutes during chromatography and experiences similar matrix effects during ionization, thus ensuring accurate and precise quantification of the analyte.

| Parameter | Description | Example for Tizanidine |

|---|---|---|

| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer | HPLC-MS/MS or UHPLC-MS/MS researchgate.netnih.govnih.govsemanticscholar.org |

| Column | Reversed-phase C18 or similar | Zorbax SB C18 semanticscholar.org |

| Mobile Phase | A mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer | Methanol-ammonium acetate-formic acid semanticscholar.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is common for basic compounds like tizanidine | Positive ESI nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | Monitoring specific precursor-to-product ion transitions for tizanidine and its metabolites |

| Internal Standard | A stable isotope-labeled analogue of the analyte | This compound |

Applications of Tizanidine D4 Hydrochloride in Preclinical and in Vitro Research Methodologies

Role in Bioanalytical Method Development and Validation

The primary application of Tizanidine-d4 Hydrochloride is as an internal standard in the development and validation of bioanalytical methods designed to quantify Tizanidine (B1208945) in various biological samples.

Tizanidine-d4 is frequently used as an internal standard for the precise quantification of Tizanidine in complex biological matrices such as human plasma. clearsynth.comresearchgate.net In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of Tizanidine-d4 is added to every sample, including calibration standards and quality controls, at an early stage of sample preparation. wuxiapptec.com Because Tizanidine-d4 is chemically identical to Tizanidine, it exhibits nearly the same behavior during extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.com However, its higher molecular weight allows it to be distinguished from the unlabeled Tizanidine by the detector. By calculating the ratio of the response of the analyte (Tizanidine) to the internal standard (Tizanidine-d4), researchers can accurately determine the concentration of Tizanidine in the original sample. wuxiapptec.com This methodology is crucial for pharmacokinetic and bioequivalence studies. ijbpas.comshimadzu.com.sg One such validated LC-MS/MS assay demonstrated a linear dynamic range of 50-5000 pg/mL for tizanidine in human plasma, with a lower limit of quantification of 50 pg/mL. researchgate.net

The use of a stable isotope-labeled internal standard like Tizanidine-d4 is considered the gold standard for ensuring the accuracy and precision of bioanalytical assays. wuxiapptec.com It effectively compensates for variability that can be introduced during various stages of the analytical process. wuxiapptec.com This includes potential analyte loss during sample extraction and preparation, fluctuations in injection volume, and variations in instrument response, particularly ion suppression or enhancement caused by the sample matrix. wuxiapptec.com By normalizing the analyte signal to the internal standard signal, the method becomes more robust and reliable. Validation of these methods is performed according to regulatory guidelines, such as those from the ICH, and includes assessments of linearity, accuracy, precision, and robustness to ensure the data generated is dependable for research and development applications. japsonline.comjaptronline.comrasayanjournal.co.in

| Parameter | Finding | Significance |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and specificity for quantifying drugs in biological fluids. |

| Internal Standard | Tizanidine-d4 | Corrects for analytical variability, ensuring accuracy and precision. researchgate.net |

| Matrix | Human Plasma | Demonstrates the method's applicability to clinical and preclinical samples. researchgate.net |

| Linear Dynamic Range | 50 - 5000 pg/mL | Defines the concentration range over which the assay is accurate and precise. researchgate.net |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL | Represents the lowest concentration that can be reliably measured. researchgate.net |

| Precision (%RSD) | <13% at LLOQ | Indicates low variability and high reproducibility of the measurements. researchgate.net |

Deuterated Tizanidine in Drug Disposition and ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Stable isotope-labeled compounds are invaluable tools for elucidating the pharmacokinetic profile of a drug. Tizanidine-d4 is ideally suited for use in ADME studies to trace the fate of Tizanidine within biological systems.

In in vitro systems, such as human liver microsomes or cell cultures, Tizanidine-d4 can be used as a tracer to study the metabolic fate of the parent drug. When a mixture of Tizanidine and Tizanidine-d4 is incubated in these systems, mass spectrometry can differentiate between the unlabeled drug, its metabolites, and the stable, non-metabolized deuterated standard. This allows researchers to precisely track the rate of depletion of the parent compound and the formation of metabolites over time, providing critical insights into metabolic pathways and rates of clearance without the internal standard itself undergoing metabolism.

In non-human in vivo models, administering Tizanidine-d4 allows for detailed mechanistic investigations of its ADME properties. As a tracer, the deuterated form can be easily distinguished from any potential endogenous compounds with similar masses. This enables the precise measurement of the drug and its metabolites in various tissues and fluids (blood, urine, feces) over time. Such studies are fundamental to understanding the drug's bioavailability, volume of distribution, the extent of its metabolism by the liver, and its routes of elimination from the body. researchgate.net The data gathered from these preclinical models are essential for predicting the pharmacokinetic behavior of the drug in humans.

Research on Drug-Drug Interaction Mechanisms (In Vitro Focus)

A significant application of Tizanidine-d4 in research is in the in vitro investigation of drug-drug interaction (DDI) mechanisms. Tizanidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to inactive metabolites. researchgate.netnih.gov Co-administration of Tizanidine with drugs that inhibit this enzyme can lead to substantially increased plasma concentrations of Tizanidine, heightening the risk of adverse effects. researchgate.netnih.gov

In vitro DDI studies commonly use human liver microsomes, which contain a high concentration of CYP enzymes. In a typical assay, Tizanidine is incubated with these microsomes in the presence and absence of a potential inhibitor. This compound is added as the internal standard to accurately quantify the amount of Tizanidine remaining after the incubation period. A significant decrease in Tizanidine metabolism (i.e., a higher concentration of Tizanidine remaining) in the presence of the co-administered drug indicates CYP1A2 inhibition. This methodology allows for the screening of potential DDIs and provides a mechanistic understanding of the interaction, which is critical for drug safety evaluation. nih.gov

| Compound | Classification | Relevance to In Vitro DDI Studies |

|---|---|---|

| Fluvoxamine | Strong CYP1A2 Inhibitor | Coadministration is contraindicated; serves as a positive control in in vitro inhibition assays. nih.gov |

| Ciprofloxacin | Strong CYP1A2 Inhibitor | Coadministration is contraindicated due to significant interaction potential. nih.govnih.gov |

| Vemurafenib | Moderate CYP1A2 Inhibitor | Shown to increase Tizanidine plasma exposure, highlighting the need for caution. nih.gov |

| Oral Contraceptives | CYP1A2 Inhibitors | Use with Tizanidine should be avoided due to decreased clearance of Tizanidine. nih.gov |

| Acyclovir | CYP1A2 Inhibitor | Potential for interaction requires evaluation, often beginning with in vitro screening. nih.gov |

Assessing Enzyme Inhibition or Induction Effects of Co-Administered Compounds

In preclinical drug development, evaluating the potential for drug-drug interactions is a crucial step. Tizanidine is metabolized extensively in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. nih.govnih.govresearchgate.net This metabolic pathway makes tizanidine a sensitive probe substrate for assessing the inhibitory or inductive effects of co-administered compounds on CYP1A2 activity.

In vitro studies designed to investigate these interactions typically utilize human liver microsomes or recombinant human CYP isoforms. nih.govnih.gov In these experimental setups, tizanidine is incubated with the enzyme source, and the rate of its metabolism is measured. To determine the effect of another compound on this process, the compound is included in the incubation mixture. A decrease in the rate of tizanidine metabolism indicates inhibition of CYP1A2, while an increase would suggest induction.

The precise quantification of tizanidine's depletion over time is essential to accurately determine the extent of inhibition or induction. This is where this compound becomes indispensable. It is added to the experimental samples at a known concentration after the incubation period, serving as an internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the analyte's response to the internal standard's response, researchers can correct for variability during sample preparation and analysis, thereby ensuring highly accurate measurements of the parent tizanidine concentration.

Several studies have identified potent inhibitors of tizanidine metabolism. For instance, the CYP1A2 inhibitors fluvoxamine and furafylline have been shown to strongly inhibit the metabolism of tizanidine in human liver microsomes. nih.govnih.gov Other compounds, such as ciprofloxacin, also demonstrate a substantial inhibitory effect. nih.gov Conversely, inhibitors specific to other CYP isoforms generally have no significant effect on tizanidine metabolism, confirming the primary role of CYP1A2. nih.govresearchgate.net

| Compound | Primary CYP Target | Effect on Tizanidine Metabolism (in vitro) |

|---|---|---|

| Fluvoxamine | CYP1A2 | Strong Inhibition |

| Furafylline | CYP1A2 | Strong Inhibition |

| Ciprofloxacin | CYP1A2 | Substantial Inhibition |

| Ketoconazole | CYP3A4 | Minor Effect |

| Sulfaphenazole | CYP2C9 | Minor Effect |

| Quinidine | CYP2D6 | No Effect |

Quantitative Analysis of Tizanidine Levels in Interaction Studies

Accurate measurement of drug concentrations in biological fluids is the cornerstone of pharmacokinetic and drug-drug interaction studies. This compound is the preferred internal standard for the quantitative analysis of tizanidine in various biological matrices, including human plasma, by methods such as gas chromatography-mass spectrometry (GC-MS) and, more commonly, LC-MS/MS. nih.govnih.gov

The principle of using a stable isotope-labeled internal standard is based on the near-identical physicochemical behavior of the deuterated and non-deuterated compounds during sample extraction, chromatography, and ionization. However, they are readily differentiated by the mass spectrometer due to their mass difference. This co-elution and differential detection allow this compound to effectively compensate for potential sample loss during processing and for fluctuations in instrument response (matrix effects).

A typical bioanalytical method involves several key steps:

Sample Preparation: A precise amount of this compound solution is added to the plasma sample. The tizanidine and the internal standard are then extracted from the plasma proteins and other matrix components, often using liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: The extract is injected into an HPLC system, where tizanidine and this compound are separated from other endogenous components on a reversed-phase column.

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both tizanidine and this compound, a technique known as Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity.

The concentration of tizanidine in the original sample is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve. Validated methods using this approach have demonstrated high precision, accuracy, and sensitivity, with lower limits of quantification reported in the picogram per milliliter (pg/mL) range, which is necessary for pharmacokinetic studies. nih.govsemanticscholar.org

| Parameter | Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound |

| Biological Matrix | Human Plasma |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Linear Range | Typically 50-5000 pg/mL |

| Lower Limit of Quantification (LLOQ) | As low as 50 pg/mL |

Future Directions and Emerging Research Avenues for Deuterated Tizanidine Analogues

Development of Novel Deuterated Tizanidine (B1208945) Derivatives for Enhanced Research Probes

The synthesis of Tizanidine-d4 hydrochloride is a prime example of direct synthesis, where stable isotopes are incorporated during the chemical manufacturing of a compound pharmiweb.com. The future lies in moving beyond simple deuteration for use as an analytical standard towards creating novel derivatives that can serve as sophisticated research probes. By selectively replacing hydrogen with deuterium (B1214612) at key metabolic sites, medicinal chemists can create new molecular entities with altered pharmacological profiles. nih.govresearchgate.net

This strategy can be used to:

Investigate Ligand-Receptor Interactions : The α2-adrenergic receptor agonists are a well-established class of drugs nih.govnih.gov. Novel deuterated tizanidine analogues could be designed to probe the specific binding interactions within the α2-adrenergic receptor subtypes. The subtle changes in molecular properties due to deuteration, such as the shorter and stronger carbon-deuterium (C-D) bond, can influence how the ligand fits into its binding pocket, providing invaluable data for refining receptor models. musechem.com

Enhance Metabolic Stability for In Vivo Imaging : In fields like Positron Emission Tomography (PET), the in vivo metabolism of a radiolabeled probe can interfere with imaging results. researchgate.netbohrium.com Developing deuterated tizanidine analogues with increased resistance to metabolism could lead to PET tracers with cleaner signals and improved ability to visualize and quantify α2-adrenergic receptors in the brain and other tissues. bohrium.com

Modulate Pharmacological Activity : Research into other deuterated compounds has shown that deuteration can sometimes lead to improved potency or reduced toxicity. musechem.com The synthesis and screening of a library of tizanidine analogues with deuterium placed at different positions could uncover derivatives with enhanced selectivity or a more favorable biological activity profile, making them superior tools for pharmacological research. nih.gov

Table 1: Potential Applications of Novel Deuterated Tizanidine Derivatives

| Research Area | Application of Deuterated Analogue | Potential Outcome |

|---|---|---|

| Receptor Pharmacology | Probe for α2-adrenergic receptor binding sites. | Elucidation of ligand-receptor interactions and structural binding requirements. nih.gov |

| Neuroimaging | Development of metabolically stable PET tracers. | Improved in vivo imaging of receptor distribution and density with fewer confounding metabolites. researchgate.netbohrium.com |

| Medicinal Chemistry | Tool for studying structure-activity relationships (SAR). | Discovery of analogues with enhanced selectivity, potency, or improved pharmacokinetic profiles. musechem.com |

| Metabolism Studies | Tracer to elucidate metabolic pathways. | Identification of key metabolic sites and the impact of metabolism on drug activity. scispace.com |

Integration of this compound in Advanced Omics-Based Research

The "omics" disciplines—genomics, proteomics, and metabolomics—aim for the comprehensive characterization of biological molecules. creative-proteomics.com Stable isotope labeling is a cornerstone of these fields, enabling precise quantification and tracking of molecules in complex biological systems. pharmiweb.comnih.gov this compound is perfectly positioned for integration into advanced omics workflows, particularly in metabolomics.

In non-targeted metabolomics, which seeks to measure all detectable small molecules, liquid chromatography-mass spectrometry (LC-MS) is a primary analytical tool. nih.gov The sheer complexity of the data generated presents a significant challenge. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification. acs.orgnih.gov When added to a biological sample, it co-elutes with the non-labeled tizanidine but is distinguished by its higher mass. This allows for precise correction of variations in sample extraction and instrument response, leading to highly reliable quantitative data. nih.govresearchgate.net

Future applications in omics research include:

Metabolic Flux Analysis : By administering tizanidine to a biological system and using Tizanidine-d4 HCl as a quantitative standard, researchers can accurately trace the metabolic fate of the drug. This allows for the precise measurement of the rates of formation of various metabolites, providing a dynamic view of its biotransformation. researchgate.netresearchgate.net

Quantitative Proteomics : While a more indirect application, changes in the metabolome can influence the proteome. Accurate quantification of tizanidine and its metabolites using Tizanidine-d4 HCl could be correlated with quantitative proteomics data (e.g., from SILAC or TMT methods) to understand how the drug affects protein expression and post-translational modifications downstream of its primary target. nih.gov

Advancements in Automated Analytical Platforms for Deuterated Compound Analysis

The analysis of deuterated compounds, particularly in high-throughput settings, has been revolutionized by advancements in analytical hardware and software. biorxiv.orgresearchgate.net The manual processing of data from hydrogen-deuterium exchange (HDX) or isotope-labeled quantification experiments is a significant bottleneck. nih.gov Modern analytical platforms now integrate robotics and sophisticated software to fully automate the workflow from sample handling to data analysis. acs.orgwaters.com

Key advancements relevant to the analysis of this compound include:

Integrated LC-MS Systems : Companies like Waters have developed fully automated systems that pair UPLC (Ultra-Performance Liquid Chromatography) with high-resolution mass spectrometers and robotics. waters.com These platforms are designed for HDX studies but are equally applicable to high-throughput quantification using labeled standards. They offer increased sample throughput and reduced variability compared to manual methods. acs.orgacs.org

Specialized Software : Software packages such as DynamX, HDExaminer, and Hydra are specifically designed to process data from deuterated compounds. nih.govwaters.comnih.gov They can automatically identify the labeled and unlabeled peptide or molecule, calculate deuterium incorporation or concentration ratios, and present the data in an intuitive format. This automation saves considerable time and removes user-introduced bias. researchgate.netacs.org

High-Throughput Screening : Systems like the Agilent RapidFire can analyze samples in seconds rather than minutes. lcms.cz When coupled with a tandem mass spectrometer, this allows for the analysis of thousands of samples per day, making large-scale clinical or toxicological studies that use Tizanidine-d4 HCl as an internal standard feasible. lcms.czacs.org

Table 2: Examples of Automated Platforms and Software for Deuterated Compound Analysis

| Platform/Software | Function | Key Advantage |

|---|---|---|

| Waters HDX-MS System | Integrated system with UPLC, robotics, and mass spectrometry. | Provides a complete, automated workflow for HDX and quantification, increasing reproducibility. waters.comacs.org |

| DynamX / HDExaminer | Data analysis software. | Automates the interpretation of mass spectra to determine deuterium levels or quantify labeled standards. waters.comnih.gov |

| Hydra | Data analysis software. | Focuses on automated extraction of deuteration values and offers flexible workflows for peptide-level analysis. nih.gov |

| Agilent RapidFire | High-throughput solid-phase extraction (SPE) and injection system. | Enables ultra-fast sample analysis (seconds per sample) for large-scale screening. lcms.cz |

Expanding the Application of Deuterated Analogues in Target Identification and Validation Studies

One of the most compelling future applications for deuterated analogues is in target identification and validation. The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions involving the cleavage of that C-H bond, a phenomenon known as the primary kinetic isotope effect (KIE). scispace.comtandfonline.com This effect can be a powerful tool in drug discovery. researchgate.netnih.govnih.gov

By strategically placing deuterium on the tizanidine molecule, researchers can:

Identify Active Metabolites : Conversely, if a metabolite is responsible for some or all of the drug's activity, slowing its formation through deuteration would lead to a decrease in efficacy. This can help identify previously unknown active metabolites, which could themselves become new drug candidates.

Clarify Off-Target Effects : Deuteration can help determine if a drug's side effects are caused by the parent compound or by a specific metabolite. researchgate.net If deuterating a metabolic site eliminates a side effect without changing the on-target activity, it provides strong evidence that a metabolite was the cause. This knowledge is critical for designing safer drugs. musechem.comsciencecoalition.org

The use of deuteration is shifting from simply improving existing drugs to being an integral part of the initial drug discovery process, allowing for early-stage optimization of a compound's properties. nih.gov For tizanidine, synthesizing various deuterated analogues could definitively validate the role of the α2-adrenergic receptor in its therapeutic effects and explore whether its metabolic profile holds any unexploited therapeutic potential.

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for assessing the purity of Tizanidine-d4 Hydrochloride?

- Methodology : Follow USP guidelines for system suitability, mobile phase preparation (buffer solution with acetonitrile, 80:20), and column selection (e.g., Symmetry C18 L1). Parameters include retention time (~5.5 minutes for Tizanidine), resolution (≥6 between Tizanidine and related compounds), and tailing factor (≤2.0). Validate using specificity, linearity (20–120% of target concentration), accuracy (98–102% recovery), and precision (RSD <2%) .

- Key Steps :

- Prepare standard solutions in mobile phase.

- Use UV detection at 230–254 nm.

- Calculate purity via external standard method, comparing peak areas of test and reference standards .

Q. How are impurities in this compound identified and quantified?

- Approach : Employ impurity profiling via HPLC with relative retention times (RRT) and response factors (Table 1, ). Key impurities include:

- Related Compound C (RRT 0.8–1.0, limit 0.1%).

- Related Compound B (RRT 1.1–1.4, limit 0.1%).

- Validation : Use spiked samples to confirm detection thresholds (0.05%–0.3% for unknowns). Calculate impurity percentages using:

- Validation : Use spiked samples to confirm detection thresholds (0.05%–0.3% for unknowns). Calculate impurity percentages using:

where = relative response factor .

Advanced Research Questions

Q. How can deuterium labeling (Tizanidine-d4) resolve pharmacokinetic data discrepancies in metabolic studies?

- Application : Use Tizanidine-d4 as an internal standard in LC-MS/MS to differentiate endogenous Tizanidine from exogenous doses. This eliminates matrix effects and improves quantification accuracy in plasma/brain tissue .

- Design :

- Administer deuterated and non-deuterated forms to animal models.

- Track metabolites via isotopic patterns (e.g., m/z shifts).

- Correlate in vitro dissolution (e.g., floating tablet formulations) with in vivo bioavailability using radiographic markers (e.g., BaSO4) to measure gastric residence time (~6.2 hours) .

Q. What methodological considerations are critical for receptor binding assays using this compound?

- Protocol :

- Target : α2-adrenergic receptors in CNS noradrenergic neurons.

- Binding Assay : Use radiolabeled ligands (e.g., [³H]-clonidine) in competitive inhibition studies.

- Controls : Include unlabeled Tizanidine (IC50 comparison) and assess nonspecific binding with excess ligand.

- Data Analysis : Calculate values using Cheng-Prusoff equation .

Q. How to address contradictions in impurity limits across studies on this compound?

- Resolution :

- Cross-validate methods using orthogonal techniques (e.g., NMR for structural confirmation of related compounds).

- Replicate USP-defined limits (e.g., ≤0.1% for individual impurities) and adjust mobile phase pH (3.0 ± 0.05) to optimize separation .

Methodological Best Practices

Q. How to design robust in vitro-in vivo correlation (IVIVC) studies for Tizanidine-d4 formulations?

- Steps :

Develop sustained-release tablets (e.g., HPMC K100M matrix) with in vitro dissolution profiles (Higuchi model, ) .

Conduct in vivo X-ray imaging (human volunteers) to correlate gastric retention (6.2 ± 0.2 hours) with pharmacokinetic parameters (AUC, ) .

Use similarity factor () to validate IVIVC .

Q. What statistical methods are recommended for analyzing Tizanidine-d4 experimental data?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.